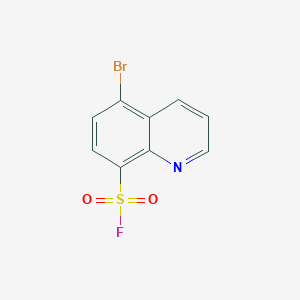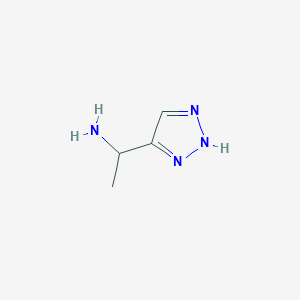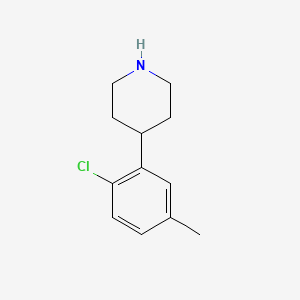![molecular formula C10H7NO3 B13529915 6-acetyl-8H-pyrano[3,4-b]pyridin-8-one](/img/structure/B13529915.png)
6-acetyl-8H-pyrano[3,4-b]pyridin-8-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-acetyl-8H-pyrano[3,4-b]pyridin-8-one is a heterocyclic compound that belongs to the pyranopyridine family. This compound is characterized by a fused ring system consisting of a pyridine ring and a pyran ring. The presence of an acetyl group at the sixth position adds to its unique chemical properties. Pyranopyridines are known for their diverse biological activities and have been the subject of extensive research in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-acetyl-8H-pyrano[3,4-b]pyridin-8-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of a suitable pyridine derivative with an appropriate aldehyde or ketone under acidic or basic conditions. For example, the reaction of 3-cyano-6-hydroxy-4-methyl-pyridin-2(1H)-one with aromatic aldehydes and malononitrile in the presence of triethylamine in ethanol under reflux conditions can yield highly functionalized pyranopyridine derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often focus on maximizing yield, reducing reaction times, and minimizing the use of toxic reagents. One-pot multi-component reactions (MCRs) are particularly advantageous for industrial applications due to their efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
6-acetyl-8H-pyrano[3,4-b]pyridin-8-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acetyl group or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyranopyridine derivatives.
Wissenschaftliche Forschungsanwendungen
6-acetyl-8H-pyrano[3,4-b]pyridin-8-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 6-acetyl-8H-pyrano[3,4-b]pyridin-8-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The presence of the pyridine and pyran rings allows for multiple points of interaction with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[3,4-b]pyridines: These compounds share a similar fused ring system but differ in the presence of a pyrazole ring instead of a pyran ring.
Coumarins: These compounds have a benzopyran structure and are known for their diverse biological activities.
Chromenes: These compounds contain a benzopyran ring and are structurally similar to pyranopyridines.
Uniqueness
6-acetyl-8H-pyrano[3,4-b]pyridin-8-one is unique due to its specific ring fusion and the presence of an acetyl group. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C10H7NO3 |
|---|---|
Molekulargewicht |
189.17 g/mol |
IUPAC-Name |
6-acetylpyrano[3,4-b]pyridin-8-one |
InChI |
InChI=1S/C10H7NO3/c1-6(12)8-5-7-3-2-4-11-9(7)10(13)14-8/h2-5H,1H3 |
InChI-Schlüssel |
VWWDOGZTJFBJEK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC2=C(C(=O)O1)N=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-{[4-(Trifluoromethyl)phenyl]sulfanyl}-1,3,4-thiadiazol-2-amine](/img/structure/B13529850.png)

![(3-Azabicyclo[3.2.0]heptane-1,5-diyl)dimethanol](/img/structure/B13529861.png)
![4-[4-(Methylsulfanyl)phenyl]but-3-en-2-one](/img/structure/B13529863.png)
![Ethyl 2-ethyl-5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13529865.png)

![(1S,6R,8S)-8-phenyl-3-azabicyclo[4.2.0]octane](/img/structure/B13529892.png)




